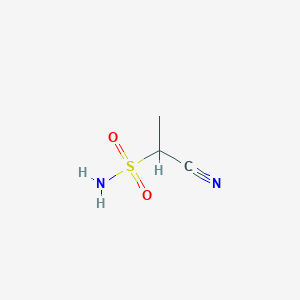
1-Cyanoethane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyanoethane-1-sulfonamide is a chemical compound with the molecular formula C3H6N2O2S . It has an average mass of 134.157 Da and a monoisotopic mass of 134.014999 Da . This compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 134.16 . The physical form of this compound is oil .Wissenschaftliche Forschungsanwendungen
Therapeutic Applications and Environmental Impact
Antibacterial and Antiviral Applications : Sulfonamide compounds, including 1-Cyanoethane-1-sulfonamide derivatives, have historically been significant as synthetic bacteriostatic antibiotics for treating bacterial infections. These compounds have also found use in therapies against other microorganisms, including viruses, demonstrating their versatility in medical applications beyond traditional antibacterial uses. Such compounds have been incorporated into drugs for HIV, cancer, and Alzheimer’s disease among others, showcasing their broad therapeutic potential (Gulcin & Taslimi, 2018).
Environmental Concerns and Biodegradation : With the widespread use of sulfonamides in healthcare and veterinary medicine, their presence in the environment has raised concerns. Studies have shown that sulfonamides can lead to changes in microbial populations that could potentially impact human health. This highlights the environmental footprint of sulfonamide use and the importance of understanding and mitigating its effects (Baran, Adamek, Ziemiańska, & Sobczak, 2011).
Antitumor Properties : The application of sulfonamides in cancer treatment is a growing area of interest. Research has highlighted their potential as antitumor agents, focusing on various mechanisms by which sulfonamides can inhibit cancer cell growth. This diverse medicinal application underscores the importance of sulfonamides in developing new cancer therapies (Azevedo-Barbosa, Dias, Franco, Hawkes, & Carvalho, 2020).
Bioremediation Potential : The ability of certain bacteria to degrade sulfonamide antibiotics presents an opportunity for bioremediation strategies aimed at mitigating the environmental impact of these compounds. Research is focused on understanding the mechanisms by which these bacteria degrade sulfonamides, with the goal of applying these processes to clean up contaminated environments (Deng, Li, & Zhang, 2018).
Electrochemical Determination : Electrochemical methods have been developed for the determination of sulfonamides, highlighting their importance in ensuring the safety and efficacy of these compounds in pharmaceutical applications. These methods offer fast, sensitive, and cost-effective approaches for detecting sulfonamide residues in various contexts (Fu et al., 2020).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
1-Cyanoethane-1-sulfonamide is a sulfonamide derivative. Sulfonamides are known to target bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the production of DNA in bacteria .
Mode of Action
Sulfonamides, including this compound, act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . They mimic the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and compete for the active site. This competition inhibits the normal enzymatic activity, preventing the synthesis of folic acid .
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the biochemical pathway for the synthesis of folic acid. Folic acid is a precursor for the production of nucleotides, the building blocks of DNA. By inhibiting the synthesis of folic acid, sulfonamides prevent bacterial cells from replicating their DNA, thereby inhibiting cell division and growth .
Pharmacokinetics
Sulfonamides in general are known to be well absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine . These properties can impact the bioavailability of the drug, determining the concentration of the drug that reaches the site of action.
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth. By preventing the synthesis of folic acid, the drug inhibits DNA replication in bacterial cells. This stops the bacteria from dividing and proliferating, thereby controlling the spread of the bacterial infection .
Action Environment
The efficacy and stability of this compound, like other drugs, can be influenced by various environmental factors. These can include the pH of the environment, the presence of other substances that might interact with the drug, and the temperature. For instance, the storage temperature for this compound is typically around 4 degrees Celsius .
Biochemische Analyse
Biochemical Properties
1-Cyanoethane-1-sulfonamide, like other sulfonamides, exhibits a range of pharmacological activities such as anti-carbonic anhydrase and anti-dihydropteroate synthetase These activities allow it to play a role in various biochemical reactions
Molecular Mechanism
Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid, a crucial component for DNA replication in bacteria .
Temporal Effects in Laboratory Settings
Sulfonamides can be modified, degraded, or used as nutrients by some bacteria over time .
Dosage Effects in Animal Models
Sulfonamides are widely used in veterinary medicine, and their effects can vary with dosage .
Metabolic Pathways
Sulfonamides are known to inhibit the synthesis of folic acid, a crucial component for DNA replication in bacteria .
Eigenschaften
IUPAC Name |
1-cyanoethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O2S/c1-3(2-4)8(5,6)7/h3H,1H3,(H2,5,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVAMAVZNZLSMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
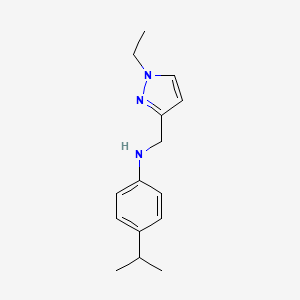
![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2877767.png)
![4-(Benzylsulfonyl)-7-{[(4-fluorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B2877769.png)
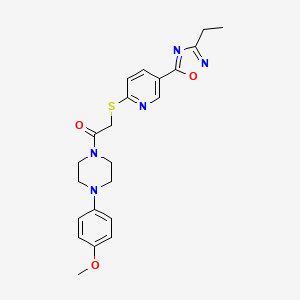

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2877772.png)

![N'-isopropyl-N-[3-(trifluoromethyl)phenyl]-4-pyridinecarboximidamide](/img/structure/B2877776.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropan-1-ol](/img/structure/B2877779.png)
![2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2877780.png)
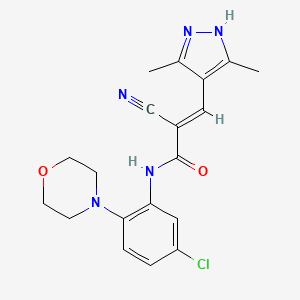
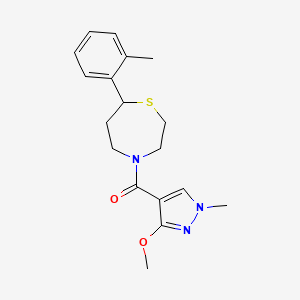
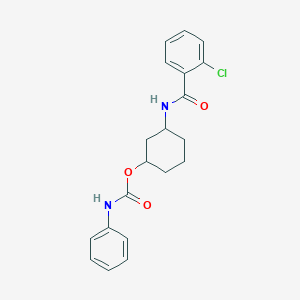
![N-[1-(4-Methylsulfonylphenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2877787.png)
